

"Jatrophone 3" literature review and background

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Compound of Interest

Compound Name: Jatrophone 3

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An In-depth Technical Guide to "**Jatrophone 3**": A Review of Key Literature

Introduction

The term "**Jatrophone 3**" does not refer to a single, universally recognized chemical entity but rather serves as a placeholder designation for various jatrophone diterpenes that were labeled as compound 3 in the specific scientific publications detailing their isolation and characterization. Jatrophone diterpenes are a class of naturally occurring compounds characterized by a complex bicyclic [10.3.0] pentadecane carbon skeleton.^[1] They are predominantly isolated from plants of the Euphorbiaceae and Thymelaeaceae families.^[2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.^{[1][3]}

This guide provides a comprehensive review of the literature on several distinct compounds that have been designated as "**Jatrophone 3**," with a focus on their isolation, structural elucidation, and reported biological activities. The information is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and oncology.

Case Study 1: "Jatrophone 3" from *Euphorbia platyphyllos*

In 2003, a study on the chemical constituents of *Euphorbia platyphyllos* led to the isolation of three new jatrophone polyesters, with the third being named compound 3.^[2]

Chemical Structure and Data

The structure of "**Jatrophane 3**" from *E. platyphyllos* was elucidated as a highly functionalized jatrophane diterpene. Its chemical data are summarized below.

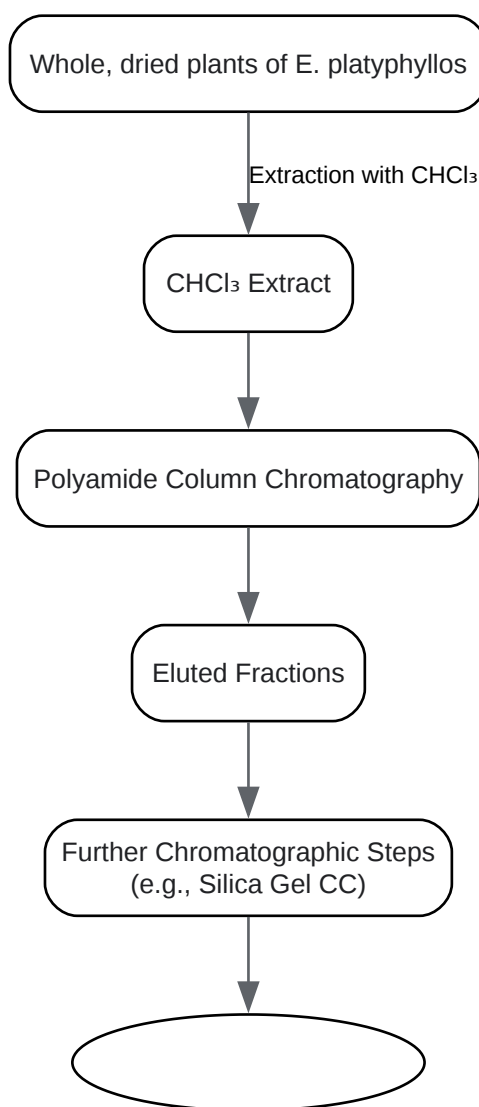
Table 1: Physicochemical and Spectroscopic Data for "**Jatrophane 3**" from *E. platyphyllos*[\[2\]](#)

Property	Value
Molecular Formula	Not explicitly stated for compound 3, but related compounds have complex polyester structures.
Mass Spectrometry	HR-ESI-MS was used for structure elucidation.
¹ H NMR (CDCl ₃)	See original publication for detailed shifts and coupling constants.
¹³ C NMR (CDCl ₃)	See original publication for detailed chemical shifts.
UV/VIS Spectroscopy	Used in the initial characterization.

Experimental Protocols

Isolation of "**Jatrophane 3**" from *E. platyphyllos*[\[2\]](#)

The isolation of "**Jatrophane 3**" followed a multi-step chromatographic process.



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Figure 1: General workflow for the isolation of "**Jatrophane 3**" from *E. platyphyllos*.

Structure Elucidation[2]

The chemical structure of "**Jatrophane 3**" was determined using a combination of advanced spectroscopic techniques:

- 1D NMR: ¹H and JMOD (J-modulated spin-echo) experiments were conducted to determine the proton and carbon environments.

- 2D NMR: ^1H - ^1H COSY, HMQC, and HMBC experiments were used to establish the connectivity of the atoms within the molecule.
- NOESY: Nuclear Overhauser effect spectroscopy was employed to determine the stereochemistry and conformation of the molecule.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to confirm the molecular formula.

Biological Activity

The initial publication on "**Jatrophone 3**" from *E. platyphyllos* focused on its isolation and structure elucidation, and as such, no specific biological activity data for this compound was reported therein.[2] However, the paper notes that jatrophone diterpenes, in general, are of considerable interest for their antitumor, cytotoxic, antiviral, NADH-oxidase-inhibitory, and multidrug resistance-reversing activities.[2]

Case Study 2: Pubescene C ("**Jatrophone 3**") from *Euphorbia pubescens*

In 2003, three new macrocyclic jatrophone diterpene polyesters, named pubescenes A, B, and C, were isolated from the whole dried plant of *Euphorbia pubescens*. Pubescene C was designated as compound 3.[4]

Chemical Structure and Data

The structure of pubescene C was established through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for Pubescene C ("**Jatrophone 3**") [4]

Technique	Key Findings
2D NMR	COSY, HMQC, HMBC, and NOESY experiments were crucial for establishing the planar structure and relative stereochemistry.
Mass Spectrometry	Used to determine the molecular formula.

Experimental Protocols

Isolation of Pubescene C[5]

The air-dried, powdered whole plant of *E. pubescens* was extracted with methanol. The resulting crude extract was then subjected to a series of partitioning and chromatographic steps to yield pure pubescene C.

Biological Activity Evaluation[4]

Pubescene C was evaluated for its in vitro effect on the growth of three human cancer cell lines:

- MCF-7 (breast)
- NCI-H460 (lung)
- SF-268 (CNS)

The compound exhibited a moderate growth inhibitory effect on the NCI-H460 lung cancer cell line. It was also tested for its capacity to interfere with the proliferation of human peripheral blood lymphocytes, but no effect was observed on their mitogenic response to PHA.[4]

Case Study 3: "Jatrophane 3" from *Euphorbia mongolica*

Research on *Euphorbia mongolica* led to the isolation of three new acylated polyhydroxy diterpenoids with a jatrophane framework, which were also labeled as compounds 1, 2, and 3. [6]

Chemical Structure and Data

The structure of "Jatrophane 3" from *E. mongolica* was determined to be (2S,3S,4R,5R,7S,8S,9S,13S,15R)-3 β ,7 β ,8 α ,9 α ,15 β -pentaacetox-5 α -benzoyloxyjatrophane-6(17),11E-dien-14-one.[6]

Table 3: Spectroscopic Data for "Jatrophane 3" from *E. mongolica*[6]

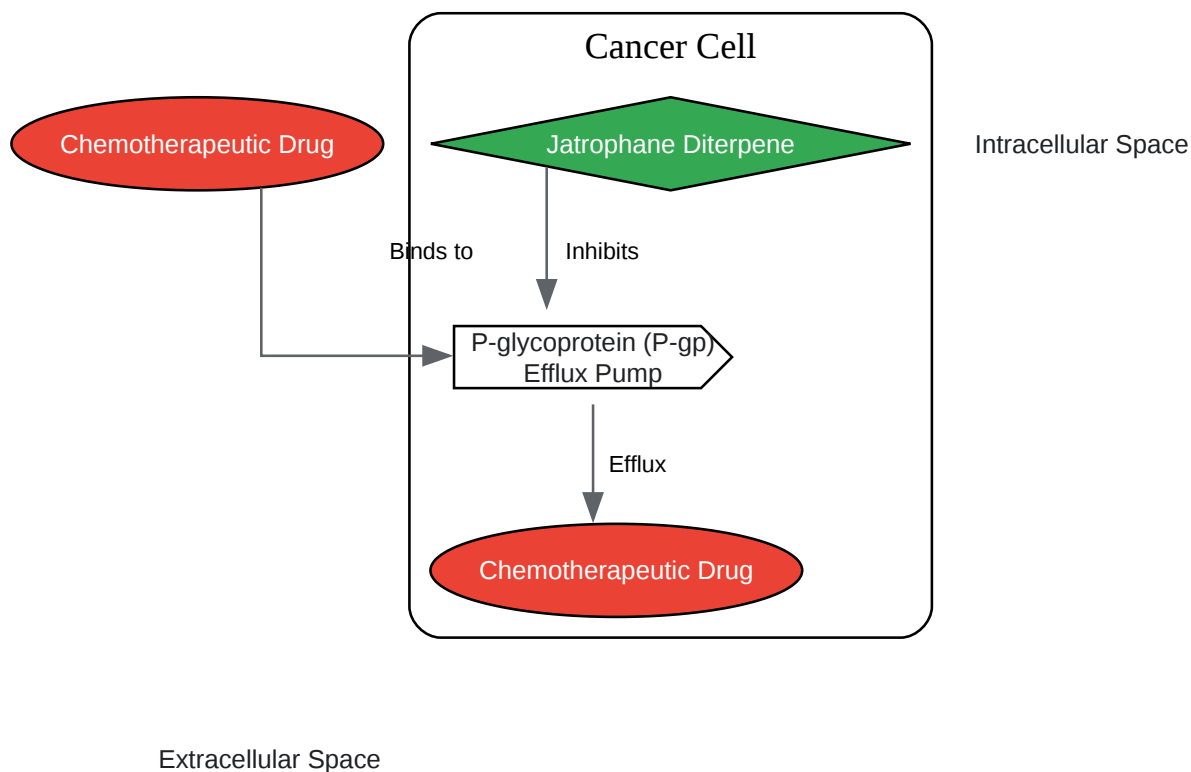
Technique	Description
1D and 2D NMR	A combination of NMR techniques was used for complete structural assignment.
Mass Spectrometry	Confirmed the molecular weight and formula.

Biological Activity

The jatrophone diterpenoids isolated from *E. mongolica* were evaluated for their ability to modulate multidrug resistance in L5128 mouse lymphoma cells.[6]

Mechanism of Action: Multidrug Resistance Reversal

Many jatrophone diterpenes are known to be potent inhibitors of P-glycoprotein (P-gp), a membrane transporter that is overexpressed in many cancer cells and is responsible for the efflux of chemotherapeutic drugs, leading to multidrug resistance.[7] The jatrophanes from *E. mongolica* were found to modulate the intracellular accumulation of drugs, suggesting an interaction with efflux pumps like P-gp.[8]



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Figure 2: Proposed mechanism of P-gp inhibition by jatrophone diterpenes.

Conclusion

The designation "**Jatrophone 3**" is context-dependent and has been applied to several distinct chemical structures isolated from different plant sources. This technical guide has provided a detailed overview of a selection of these compounds, highlighting the methodologies used for their isolation and characterization, as well as their reported biological activities. The potent and varied bioactivities of jatrophone diterpenes, particularly their ability to reverse multidrug resistance in cancer cells, underscore their potential as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of natural products.

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